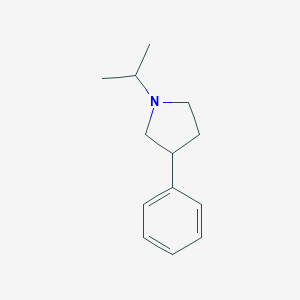
3-Phenyl-1-(propan-2-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1-(propan-2-yl)pyrrolidine, also known as phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in Russia in 1983 and has since gained popularity as a cognitive enhancer. Phenylpiracetam is known for its ability to improve memory, focus, and attention span. It is also believed to have neuroprotective properties and may be useful in the treatment of certain neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 3-Phenyl-1-(propan-2-yl)pyrrolidinetam is not fully understood. However, it is believed to work by increasing the activity of certain neurotransmitters in the brain, including acetylcholine, dopamine, and norepinephrine. This increased activity may lead to improved cognitive function, as well as enhanced physical performance.
Biochemical and Physiological Effects
Phenylpiracetam has been shown to have a number of biochemical and physiological effects. It has been found to increase glucose metabolism in the brain, which may contribute to its cognitive-enhancing properties. It has also been shown to increase the release of certain hormones, including cortisol and adrenocorticotropic hormone (ACTH), which may be responsible for its stimulant-like effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenylpiracetam has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also relatively stable and has a long shelf life. However, there are also some limitations to its use. Phenylpiracetam is a controlled substance in some countries, which may limit its availability for research purposes. It is also relatively expensive compared to other nootropic drugs.
Direcciones Futuras
There are several potential future directions for research on 3-Phenyl-1-(propan-2-yl)pyrrolidinetam. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Further research is also needed to fully understand the mechanism of action of 3-Phenyl-1-(propan-2-yl)pyrrolidinetam and to identify any potential side effects or safety concerns.
Métodos De Síntesis
Phenylpiracetam is synthesized from piracetam, another nootropic drug. The synthesis involves the addition of a phenyl group to the pyrrolidone nucleus of piracetam. The process is carried out using various reagents and solvents, including chloroform, sodium hydroxide, and phenylmagnesium bromide. The final product is a white crystalline powder that is soluble in water.
Aplicaciones Científicas De Investigación
Phenylpiracetam has been the subject of numerous scientific studies, which have investigated its effects on cognitive function, physical performance, and neurological disorders. One study found that 3-Phenyl-1-(propan-2-yl)pyrrolidinetam improved memory and learning in rats, while another study showed that it enhanced cognitive function in healthy human volunteers. Other studies have suggested that 3-Phenyl-1-(propan-2-yl)pyrrolidinetam may be useful in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.3 g/mol |
Nombre IUPAC |
3-phenyl-1-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C13H19N/c1-11(2)14-9-8-13(10-14)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
Clave InChI |
IKRKNBZNWVMXDM-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(C1)C2=CC=CC=C2 |
SMILES canónico |
CC(C)N1CCC(C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295074.png)
![6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295075.png)
![1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B295076.png)








![2-[Benzyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295110.png)
